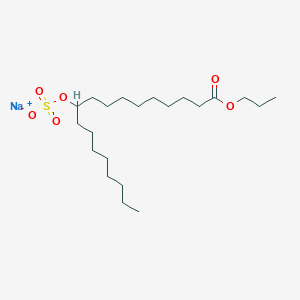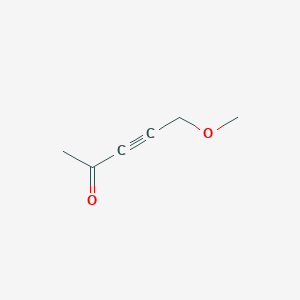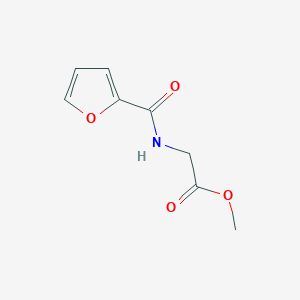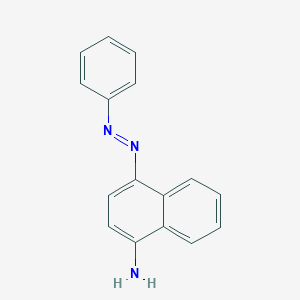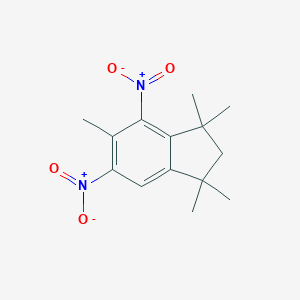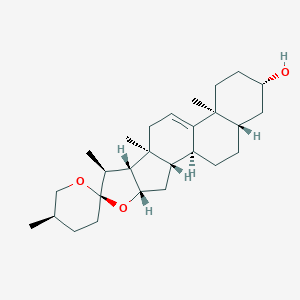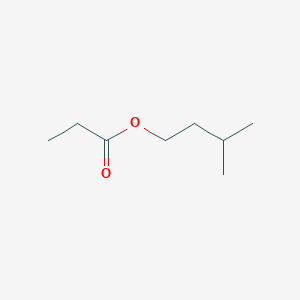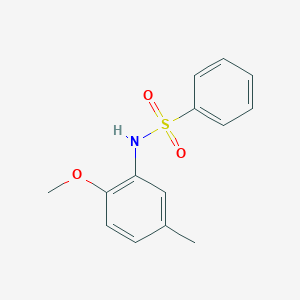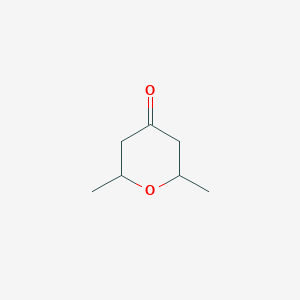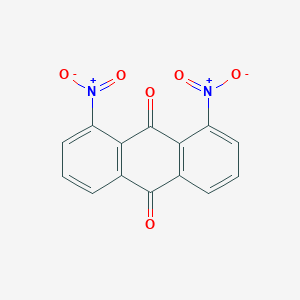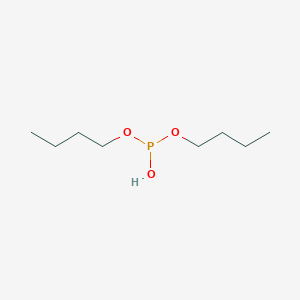
Dibutyl hydrogen phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl hydrogen phosphite (DBHP) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. It is a colorless liquid with a molecular weight of 206.17 g/mol and a boiling point of 139-141°C. DBHP is a phosphite ester that is commonly used as a reducing agent in organic synthesis, and it has also been investigated for its potential use as a flame retardant and antioxidant.
Mécanisme D'action
The mechanism of action of Dibutyl hydrogen phosphite as a reducing agent involves the transfer of hydrogen atoms to the functional group being reduced. This results in the formation of a new bond between the hydrogen and the functional group, which leads to the reduction of the functional group. As a flame retardant, Dibutyl hydrogen phosphite works by releasing phosphorus-containing compounds when exposed to heat, which form a protective layer on the surface of the material being protected.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dibutyl hydrogen phosphite. However, it has been shown to have low toxicity in animal studies, and it is not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyl hydrogen phosphite has several advantages as a reducing agent in organic synthesis. It is relatively cheap and easy to obtain, and it can be used under mild reaction conditions. However, it has some limitations as well. Dibutyl hydrogen phosphite can be difficult to handle due to its high reactivity, and it can be dangerous if not handled properly. Additionally, it is not effective for reducing certain functional groups, such as nitro groups.
Orientations Futures
There are several potential future directions for research on Dibutyl hydrogen phosphite. One area of interest is its use as a flame retardant for plastics and other materials. Researchers are investigating ways to improve the flame retardant properties of Dibutyl hydrogen phosphite, as well as its compatibility with different types of materials.
Another potential area of research is the use of Dibutyl hydrogen phosphite as an antioxidant for food and pharmaceutical products. Dibutyl hydrogen phosphite has been shown to be effective at preventing oxidative degradation of certain compounds, and it may have potential applications in the preservation of food and pharmaceutical products.
Overall, Dibutyl hydrogen phosphite is a versatile chemical compound with many potential applications in various fields. Further research is needed to fully understand its properties and potential uses, but it is clear that Dibutyl hydrogen phosphite has the potential to make a significant impact in many areas of science and technology.
Méthodes De Synthèse
Dibutyl hydrogen phosphite can be synthesized through the reaction of dibutyl phosphite with hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the reaction can be increased by using excess hydrogen gas.
Applications De Recherche Scientifique
Dibutyl hydrogen phosphite has been extensively studied for its potential use as a reducing agent in organic synthesis. It has been shown to be an effective reducing agent for a variety of functional groups, including ketones, aldehydes, and esters. Dibutyl hydrogen phosphite is also used as a flame retardant for polyurethane foams and as an antioxidant for rubber products.
Propriétés
Numéro CAS |
109-47-7 |
|---|---|
Nom du produit |
Dibutyl hydrogen phosphite |
Formule moléculaire |
C8H19O3P |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
dibutyl hydrogen phosphite |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
UZEFVQBWJSFOFE-UHFFFAOYSA-N |
SMILES |
CCCCOP(O)OCCCC |
SMILES canonique |
CCCCOP(O)OCCCC |
Autres numéros CAS |
109-47-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



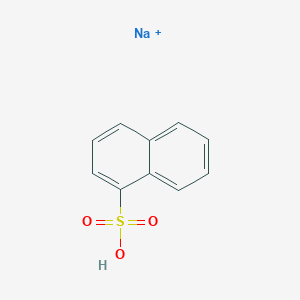
![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
